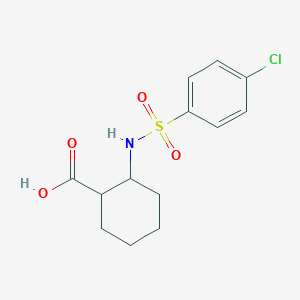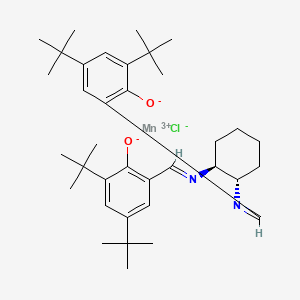
3-(4-Methylpent-3-enyl)thiophene
Übersicht
Beschreibung
3-(4-Methylpent-3-enyl)thiophene is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a methylpent-3-enyl side chain attached to the thiophene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Methylpent-3-enyl)thiophene, typically involves various condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methylpent-3-enyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Methylpent-3-enyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 3-(4-Methylpent-3-enyl)thiophene involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
3-Methylthiophene: Similar to 2-methylthiophene but with the methyl group at the 3-position.
Uniqueness: 3-(4-Methylpent-3-enyl)thiophene is unique due to its specific side chain, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
62469-65-2 |
|---|---|
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
2-(4-methylpent-3-enyl)thiophene |
InChI |
InChI=1S/C10H14S/c1-9(2)5-3-6-10-7-4-8-11-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
LQQIHRRLQQGJJT-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CSC=C1)C |
Kanonische SMILES |
CC(=CCCC1=CC=CS1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)

![8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8659240.png)







